![molecular formula C22H26N2O3 B026850 ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate CAS No. 102395-71-1](/img/structure/B26850.png)
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, also known as EPMC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine derivative that has shown promise in the treatment of various medical conditions, including pain, inflammation, and cancer. In
Mecanismo De Acción
The mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act on the central nervous system to reduce pain and inflammation.
Biochemical and Physiological Effects:
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce pain and inflammation, and improve neurological function. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to be effective in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, as well as its safety and efficacy in humans. Other areas of interest include its potential use in the treatment of neurological disorders, such as Parkinson's disease, and its use as an antioxidant. In addition, further studies are needed to better understand the mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate and to identify potential drug targets for future drug development.
Métodos De Síntesis
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with ethyl carbamate, followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-methylbenzoyl chloride with ethyl piperidine-4-carboxylate, followed by reaction with phenylhydrazine. These methods have been used successfully to produce ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in high yields and with good purity.
Aplicaciones Científicas De Investigación
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been the subject of extensive research in the field of medicinal chemistry. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce pain and inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
102395-71-1 |
|---|---|
Nombre del producto |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26) |
Clave InChI |
BHCFALRDIZKTII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Otros números CAS |
102395-71-1 |
Sinónimos |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



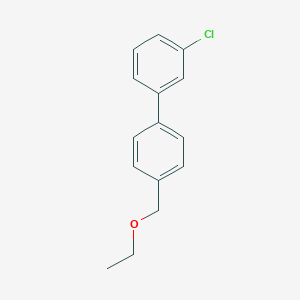
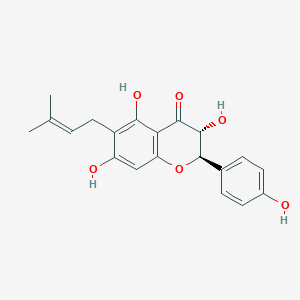
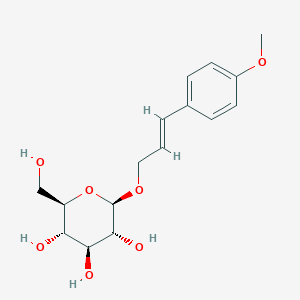
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
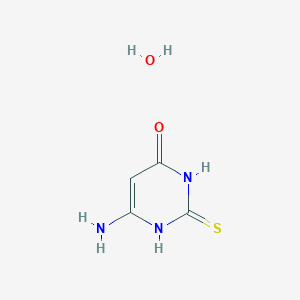
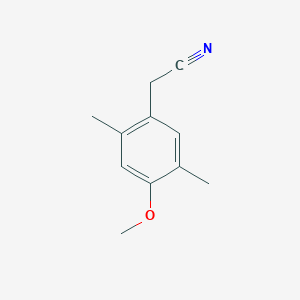
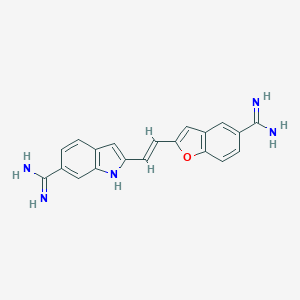
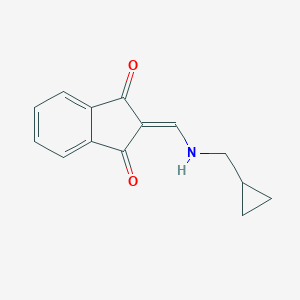
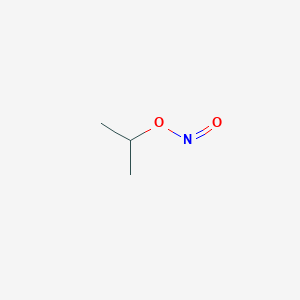
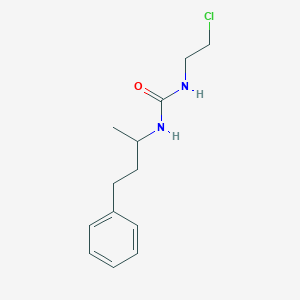
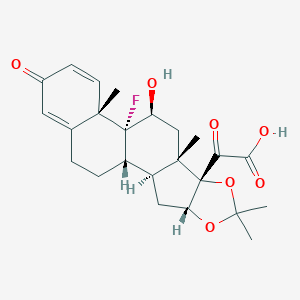
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

